4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
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Overview
Description
4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is an organic compound that belongs to the class of heterocyclic compounds. It features a bromine atom, an imidazo[1,2-a]pyrimidine moiety, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been shown to interact with a variety of biological targets .
Mode of Action
It’s worth noting that similar compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Biochemical Pathways
Compounds with similar structures have been associated with a variety of biochemical pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities .
Action Environment
Similar compounds have been studied in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multi-step reactions. One common method includes the formation of the imidazo[1,2-a]pyrimidine core through condensation reactions, followed by bromination and subsequent coupling with a benzamide derivative . The reaction conditions often involve the use of catalysts such as zinc chloride or acidic ionic liquids to facilitate the formation of the heterocyclic core .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like iodine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include substituted benzamides, imidazo[1,2-a]pyrimidine derivatives, and various heterocyclic compounds with potential biological activities .
Scientific Research Applications
4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar heterocyclic structure and exhibits comparable biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Another related compound with potential therapeutic applications.
Uniqueness
4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is unique due to its specific substitution pattern and the presence of the bromine atom, which enhances its reactivity and potential biological activities . This compound’s distinct structure allows for diverse chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O/c20-15-7-5-13(6-8-15)18(25)22-16-4-1-3-14(11-16)17-12-24-10-2-9-21-19(24)23-17/h1-12H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHKSQNYYUOAGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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